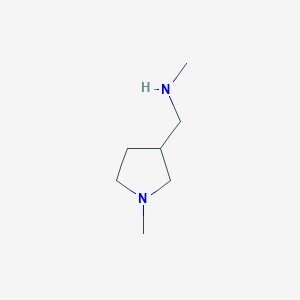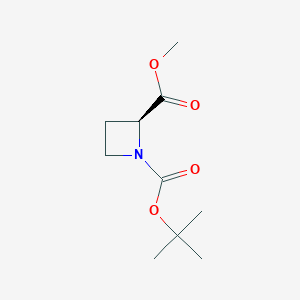
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine
Übersicht
Beschreibung
“N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine” is a chemical compound with the CAS Number: 89850-95-3. It has a molecular weight of 128.22 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
“N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity of Benzamides
Research conducted by Iwanami et al. (1981) explores the neuroleptic activity of benzamides, including compounds related to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. Their study on rats found that certain benzamide compounds exhibit potent neuroleptic activity, suggesting potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Photocytotoxicity in Red Light
Basu et al. (2014) investigated Iron(III) complexes, including those with a structure similar to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, for their photocytotoxic properties. These compounds showed significant photocytotoxicity under red light, suggesting applications in targeted cancer therapies (Basu et al., 2014).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, and evaluated them as potential anticonvulsant agents. Some compounds exhibited seizure protection, highlighting their potential in anticonvulsant therapy (Pandey & Srivastava, 2011).
Novel 1,3-Dithiolane Compound
Zhai Zhi-we (2014) synthesized a novel 1,3-Dithiolane compound including N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine. This compound’s structure was confirmed through NMR, offering insights into the synthesis of complex organic molecules (Zhai Zhi-we, 2014).
LSD-like Activity of Tryptamines
Gerasimov et al. (1999) studied compounds including N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine for their LSD-like activity. Their research contributes to understanding the psychopharmacology of tryptamine analogues and their potential therapeutic applications (Gerasimov et al., 1999).
Fluorescence Enhancement Chemosensor
Yang et al. (2016) developed a fluorescence enhancement chemosensor based on BODIPY, which involved a compound structurally related to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine. This sensor showed high selectivity for Cu2+ ions, indicating applications in cellular imaging and metal ion detection (Yang et al., 2016).
Ambient-Temperature Synthesis
Becerra et al. (2021) reported the ambient-temperature synthesis of a novel compound structurally similar to N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine, highlighting a methodological advancement in organic synthesis (Becerra et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-5-7-3-4-9(2)6-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDWGNZSKNMPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567081 | |
| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
CAS RN |
89850-95-3 | |
| Record name | N,1-Dimethyl-3-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89850-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(1-methylpyrrolidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(1-methylpyrrolidin-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)









